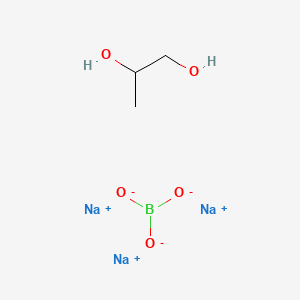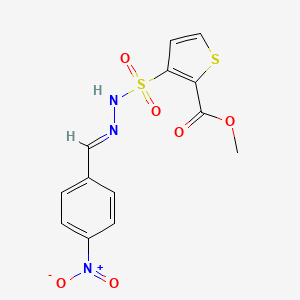
Methyl 3-((((4-nitrophenyl)methylene)hydrazino)sulfonyl)-2-thiophenecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-((((4-nitrophenyl)methylene)hydrazino)sulfonyl)-2-thiophenecarboxylate is a complex organic compound with a unique structure that includes a thiophene ring, a nitrophenyl group, and a sulfonyl hydrazine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-((((4-nitrophenyl)methylene)hydrazino)sulfonyl)-2-thiophenecarboxylate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the thiophene carboxylate derivative, followed by the introduction of the sulfonyl hydrazine group. The final step involves the condensation of the 4-nitrophenylmethylene group with the hydrazine moiety under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure the purity and consistency of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 3-((((4-nitrophenyl)methylene)hydrazino)sulfonyl)-2-thiophenecarboxylate can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The thiophene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with palladium on carbon (Pd/C) or sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic substitution reactions may use reagents like bromine (Br₂) or chlorinating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields the corresponding amine derivative.
Applications De Recherche Scientifique
Methyl 3-((((4-nitrophenyl)methylene)hydrazino)sulfonyl)-2-thiophenecarboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of Methyl 3-((((4-nitrophenyl)methylene)hydrazino)sulfonyl)-2-thiophenecarboxylate involves its interaction with specific molecular targets. The nitrophenyl group can interact with biological molecules through various pathways, potentially inhibiting or modifying their function. The sulfonyl hydrazine moiety may also play a role in its bioactivity by forming covalent bonds with target proteins or enzymes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 3-((phenylmethylene)hydrazino)sulfonyl)-2-thiophenecarboxylate
- Methyl 3-((((4-chlorophenyl)methylene)hydrazino)sulfonyl)-2-thiophenecarboxylate
Uniqueness
Methyl 3-((((4-nitrophenyl)methylene)hydrazino)sulfonyl)-2-thiophenecarboxylate is unique due to the presence of the nitrophenyl group, which imparts distinct electronic and steric properties
Propriétés
Numéro CAS |
145865-81-2 |
|---|---|
Formule moléculaire |
C13H11N3O6S2 |
Poids moléculaire |
369.4 g/mol |
Nom IUPAC |
methyl 3-[[(E)-(4-nitrophenyl)methylideneamino]sulfamoyl]thiophene-2-carboxylate |
InChI |
InChI=1S/C13H11N3O6S2/c1-22-13(17)12-11(6-7-23-12)24(20,21)15-14-8-9-2-4-10(5-3-9)16(18)19/h2-8,15H,1H3/b14-8+ |
Clé InChI |
NRSYSRUFJWSPPF-RIYZIHGNSA-N |
SMILES isomérique |
COC(=O)C1=C(C=CS1)S(=O)(=O)N/N=C/C2=CC=C(C=C2)[N+](=O)[O-] |
SMILES canonique |
COC(=O)C1=C(C=CS1)S(=O)(=O)NN=CC2=CC=C(C=C2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



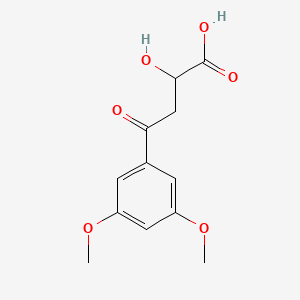

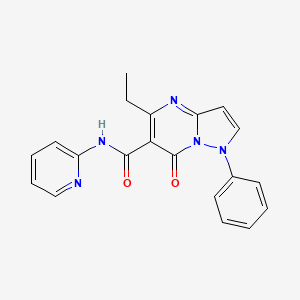
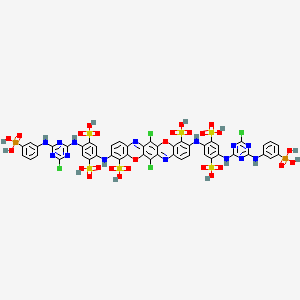


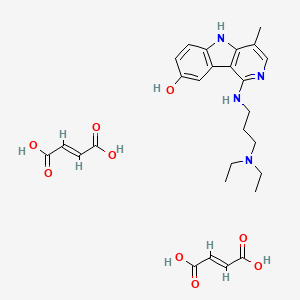

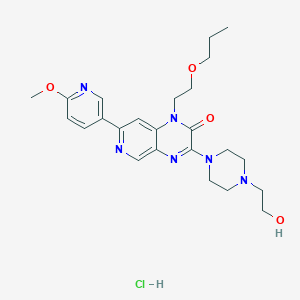
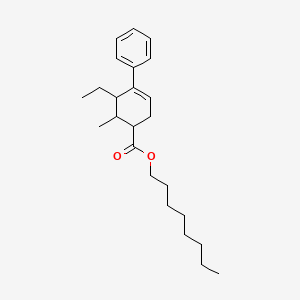

![oxalic acid;N-[1-[4-(2-phenylethyl)piperazin-1-yl]propan-2-yl]-N-(4-propoxyphenyl)propanamide](/img/structure/B15189045.png)
